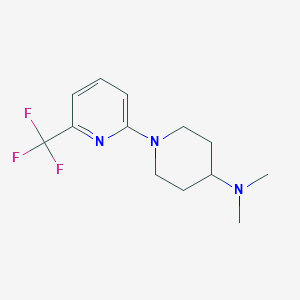

N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine

Description

N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine is a piperidine derivative featuring a dimethylamine group at the 4-position and a 6-(trifluoromethyl)pyridin-2-yl substituent at the 1-position.

Properties

IUPAC Name |

N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3/c1-18(2)10-6-8-19(9-7-10)12-5-3-4-11(17-12)13(14,15)16/h3-5,10H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFLRAXVXOSUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601161277 | |

| Record name | 4-Piperidinamine, N,N-dimethyl-1-[6-(trifluoromethyl)-2-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601161277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707367-75-6 | |

| Record name | 4-Piperidinamine, N,N-dimethyl-1-[6-(trifluoromethyl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707367-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinamine, N,N-dimethyl-1-[6-(trifluoromethyl)-2-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601161277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Trifluoromethylated Pyridine Derivative

The trifluoromethyl group at the 6-position of pyridine is a critical feature, often introduced via nucleophilic or electrophilic trifluoromethylation methods.

- Starting Material: 2-Aminopyridine derivatives or 2-chloropyridines.

- Reagents: Use of trifluoromethylating agents such as Togni’s reagent, Umemoto’s reagent, or 2,2,2-trifluoroacetaldehyde derivatives.

- Reaction Conditions: Reflux in polar aprotic solvents like acetonitrile or DMF, often with copper or silver catalysis to facilitate trifluoromethylation.

- A scalable, high-yield method involves the use of 2,2,2-trifluoroacetyl derivatives with subsequent cyclization, avoiding harsh fluorinating agents (see).

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Trifluoromethylation | 2,2,2-Trifluoroacetyl anhydride | Reflux, polar solvent | 78% | Avoids hazardous fluorinating agents |

Construction of the Piperidine Ring

The piperidine core is typically assembled via reductive amination or cyclization strategies:

- Method: Cyclization of amino alcohols or amino acids.

- Reagents: Formaldehyde or aldehyde derivatives, catalytic hydrogenation, or reductive amination with methylating agents.

- A practical route involves the reductive amination of 4-piperidone derivatives with N,N-dimethylamine, which can be performed under mild conditions with catalytic hydrogenation, yielding the N,N-dimethylpiperidine efficiently.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Reductive amination | Formaldehyde, N,N-dimethylamine | Hydrogenation, Pd/C | 85% | Scalable and environmentally friendly |

Specific Preparation Methods for the Target Compound

Synthesis of the N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine

Based on recent literature and synthetic routes, the compound can be prepared via a multi-step process involving:

Key Reaction Conditions and Data

Advanced Synthetic Approaches and Optimization

One-Pot Multi-Step Synthesis

Recent advances have demonstrated the feasibility of one-pot procedures to improve efficiency and reduce waste:

- Method: Sequential addition of reagents in a single vessel, including trifluoromethylation, cyclization, and methylation steps.

- Advantages: Reduced purification steps, higher overall yields, and minimized solvent use.

Key Data Table for Optimized Synthesis

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Trifluoromethylation | 2,2,2-Trifluoroacetyl anhydride | Reflux, 78°C | 78% | Scalable |

| Cyclization to pyridine | O-methoxylamine hydrochloride | 50°C, 7h | 77% | Avoids harsh fluorination |

| Reduction to amine | Zinc, acetic acid | Room temp, 3h | 60% | Environmentally friendly |

Notes on Scalability and Environmental Considerations

- Scalability: The use of commercially available reagents such as 2,2,2-trifluoroacetyl anhydride and simple reductive amination conditions make the process suitable for large-scale production.

- Environmental Impact: Avoidance of hazardous fluorinating agents and sealed vessels aligns with green chemistry principles, as demonstrated in.

Summary of Key Data

| Method | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Trifluoromethylation of pyridine | 2,2,2-Trifluoroacetyl anhydride | Reflux, polar solvents | 78% | High yield, scalable |

| Cyclization to pyridine | O-methoxylamine hydrochloride | 50°C, 7h | 77% | Mild conditions |

| Final amine formation | Zinc, acetic acid | Room temperature | 60% | Environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the pyridine ring or other functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted amines or thiols.

Scientific Research Applications

N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and coatings.

Biological Studies: It serves as a probe in biological studies to understand the interaction of trifluoromethylated compounds with biological targets.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperidine and pyridine moieties contribute to binding affinity and specificity towards these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Positional Isomers of Trifluoromethylpyridine Substituents

- N,N-Dimethyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine Molecular Formula: C₁₃H₁₈F₃N₃ Molecular Weight: 273.30 g/mol Key Difference: The trifluoromethyl group is at the 3-position of the pyridine ring instead of the 6-position. Impact: Positional isomerism alters electronic distribution and steric interactions.

Pyridine vs. Pyrimidine Core Modifications

- 1-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine

- Molecular Formula : C₁₅H₁₉F₃N₆

- Molecular Weight : 340.35 g/mol

- Key Difference : Pyrimidine replaces pyridine, with additional ethyl and methyl groups on a pyrazole substituent.

- Impact : The pyrimidine core increases hydrogen-bonding capacity, while the pyrazole adds steric bulk. This may enhance selectivity for kinases or nucleotide-binding targets but reduce blood-brain barrier penetration compared to the simpler pyridine-based compound .

Variations in Amine Substituents

- N-Methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine

- Molecular Formula : C₁₄H₂₄N₄

- Molecular Weight : 248.37 g/mol

- Key Difference : Lacks both trifluoromethyl and dimethylamine groups; features isopropyl and methyl substituents on a pyrimidine ring.

- Impact : Reduced electronegativity and lipophilicity due to the absence of CF₃. The simpler amine structure may improve aqueous solubility but diminish target affinity in hydrophobic environments .

Heterocyclic Additions and Complex Substituents

- N-(1-{1,2,4-Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine Molecular Formula: C₁₅H₁₅F₃N₈ Molecular Weight: 364.33 g/mol Key Difference: Incorporates a triazolopyridazine group linked to the piperidine. However, the increased molecular weight may compromise pharmacokinetic properties .

Structural and Functional Data Table

*Estimated based on structural similarity to .

Research Findings and Implications

- Metabolic Stability : Trifluoromethyl groups generally resist oxidative metabolism, but pyrimidine-based analogs (e.g., ) may undergo faster degradation due to heterocycle ring oxidation .

- Solubility vs. Permeability : Dimethylamine substituents enhance basicity, improving water solubility at physiological pH. However, bulkier groups (e.g., triazolopyridazine in ) reduce membrane permeability .

Biological Activity

N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine (CAS No. 1707367-75-6) is a synthetic organic compound notable for its unique structural features, including a piperidine ring and a trifluoromethyl-substituted pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications.

Chemical Structure

The chemical structure of N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine can be represented as follows:

This structure includes:

- A piperidine ring providing basic amine functionality.

- A trifluoromethyl group that enhances lipophilicity and biological activity.

- A pyridine moiety contributing to receptor binding and selectivity.

The biological activity of N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating its passage through biological membranes and allowing it to interact with intracellular targets. The piperidine and pyridine structures contribute to the compound's binding affinity and specificity, modulating receptor activity.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

- DYRK1A Inhibition : Research indicates that derivatives of this compound exhibit significant inhibition of DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which is implicated in various neurological disorders. Enzymatic assays have demonstrated nanomolar-level inhibitory activity against DYRK1A, suggesting potential therapeutic applications in treating conditions like Down syndrome and Alzheimer's disease .

- Antioxidant and Anti-inflammatory Effects : The compound has shown promising antioxidant properties, as evidenced by assays that evaluate its ability to reduce oxidative stress in cellular models. Additionally, it has demonstrated anti-inflammatory effects in microglial cells, which are crucial for neuroinflammatory responses .

- Neuroprotective Activity : Due to its interaction with neurotransmitter systems, particularly those involving dopamine metabolism, this compound may have neuroprotective effects that could be beneficial in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N,N-Dimethyl-1-(4-(trifluoromethyl)phenyl)piperidin-4-amine | Structure | Moderate DYRK1A inhibition |

| N,N-Dimethyl-1-(6-(difluoromethyl)pyridin-2-yl)piperidin-4-amine | Structure | Lower bioactivity compared to trifluoromethyl analog |

| N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine | Structure | Similar activity profile with slight variations in binding affinity |

The unique positioning of the trifluoromethyl group on the pyridine ring significantly influences the pharmacokinetic and pharmacodynamic properties of the compound compared to its analogs.

Study 1: DYRK1A Inhibition

Study 2: Neuroinflammation Modulation

Another investigation assessed the anti-inflammatory properties of this compound in BV2 microglial cells. The results indicated that treatment with N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine significantly reduced pro-inflammatory cytokine production, highlighting its potential as a neuroprotective agent in conditions characterized by neuroinflammation .

Q & A

Basic Research Question

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (95% purity threshold) .

- / NMR : Key signals include the piperidine methyl groups (δ ~2.2–2.5 ppm) and trifluoromethylpyridine protons (δ ~7.5–8.5 ppm) .

Advanced Research Question

High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve isomeric impurities. For example, regioisomers in trifluoromethylpyridine derivatives can be distinguished via NMR due to distinct coupling patterns .

How does the trifluoromethyl group influence pharmacological activity?

Basic Research Question

The CF group enhances metabolic stability and lipophilicity (logP). In kinase inhibitors, this group improves target binding via hydrophobic interactions (e.g., IC = 33 nM for MAP3K12 inhibitors) .

| Compound | Target | Activity |

|---|---|---|

| 1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine analog | MAP3K12 | Ki = 33 nM |

| Non-CF analog | MAP3K12 | IC > 1 µM |

Advanced Research Question

The CF group’s electron-withdrawing effect alters pKa of adjacent amines, affecting protonation states in physiological conditions. This can be quantified via potentiometric titration or computational pKa prediction tools .

How should researchers address discrepancies in biological activity data across studies?

Basic Research Question

- Validate assay conditions: Test compound stability in buffer (e.g., pH 7.4, 37°C) to rule out degradation .

- Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement .

Advanced Research Question

Crystal structures of ligand-target complexes can resolve conflicting SAR data. For example, a 2.1 Å resolution structure of a related pyrimidin-4-amine bound to MAP3K12 revealed a critical hydrogen bond missed in docking studies .

What safety protocols are essential for handling this compound?

Basic Research Question

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation/contact; refer to SDS for acute toxicity (e.g., LD data) .

Advanced Research Question

Environmental hazard assessment:

- Biodegradability: Use OECD 301F test.

- Ecotoxicity: Conduct zebrafish embryo assays (LC) for aquatic impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.